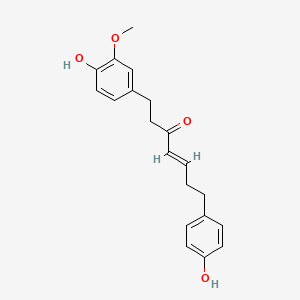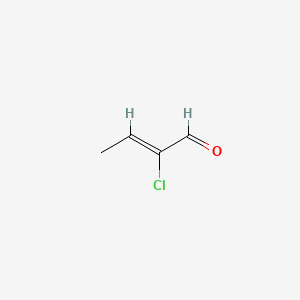
Sodiumaluminumphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumaluminumphosphate is a compound known for its diverse applications in various fields, including medicine, cosmetics, and industrial processes. It is primarily recognized for its role as a hybrid skin booster, combining high molecular weight hyaluronic acid, low molecular weight hyaluronic acid, succinic acid, tranexamic acid, peptides, and polydeoxyribonucleotide (PDRN) to deliver multiple skin benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodiumaluminumphosphate involves the synthesis of its individual components, followed by their combination in specific ratios. The high molecular weight hyaluronic acid and low molecular weight hyaluronic acid are synthesized through bacterial fermentation processes. Succinic acid is typically produced via the hydrogenation of maleic acid or maleic anhydride. Tranexamic acid is synthesized through the reduction of 4-(aminomethyl)cyclohexanecarboxylic acid. Peptides are synthesized using solid-phase peptide synthesis, and PDRN is extracted from salmon sperm DNA.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation for hyaluronic acid, followed by purification and combination with other components under sterile conditions. The final product is formulated into a gel or injectable solution, ensuring stability and efficacy.
Chemical Reactions Analysis
Types of Reactions: Sodiumaluminumphosphate undergoes various chemical reactions, including:
Oxidation: The hyaluronic acid component can undergo oxidation, leading to the formation of reactive oxygen species.
Reduction: Succinic acid can be reduced to butanediol under specific conditions.
Substitution: Tranexamic acid can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Reactive oxygen species and degraded hyaluronic acid.
Reduction: Butanediol from succinic acid.
Substitution: Various substituted derivatives of tranexamic acid.
Scientific Research Applications
Sodiumaluminumphosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hybrid formulations and their stability.
Biology: Investigated for its effects on cellular regeneration and anti-inflammatory properties.
Medicine: Applied in dermatology for skin rejuvenation, treatment of hyperpigmentation, and anti-aging effects.
Industry: Utilized in the cosmetic industry for its hydrating and skin-boosting properties.
Mechanism of Action
Sodiumaluminumphosphate exerts its effects through multiple mechanisms:
Hyaluronic Acid: Provides hydration and promotes collagen synthesis.
Succinic Acid: Acts as an antioxidant, reducing free radicals and stimulating metabolic processes.
Tranexamic Acid: Inhibits melanin synthesis, reducing hyperpigmentation.
Peptides: Promote cellular regeneration and repair.
PDRN: Enhances DNA repair and cellular turnover.
Comparison with Similar Compounds
Sodiumaluminumphosphate is unique due to its combination of multiple active ingredients, each contributing to its overall efficacy. Similar compounds include:
Pure Hyaluronic Acid: Provides hydration but lacks the additional benefits of succinic acid and peptides.
Succinic Acid Alone: Offers antioxidant properties but does not provide the hydrating effects of hyaluronic acid.
Tranexamic Acid Alone: Effective for hyperpigmentation but does not offer the comprehensive skin benefits of this compound.
This compound stands out due to its synergistic formulation, offering a broader range of benefits compared to its individual components.
Properties
CAS No. |
55671-94-8 |
|---|---|
Molecular Formula |
AlNa3O8P2 |
Molecular Weight |
285.89 g/mol |
IUPAC Name |
aluminum;trisodium;diphosphate |
InChI |
InChI=1S/Al.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
InChI Key |
ZQKXOSJYJMDROL-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |
Key on ui other cas no. |
55671-94-8 |
Synonyms |
aluminum sodium phosphate Levair sodium aluminum phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)






![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)




![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
